molecular formula C11H8ClN3OS B7593671 2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole

2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole

Cat. No. B7593671
M. Wt: 265.72 g/mol
InChI Key: LGYVVZOLQMKZIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as CP-690,550 and is a potent inhibitor of Janus kinase (JAK) enzymes.

Mechanism of Action

CP-690,550 inhibits the activity of JAK enzymes, which play a crucial role in the signaling pathways of various cytokines and growth factors. By inhibiting JAK enzymes, CP-690,550 prevents the activation of downstream signaling pathways, which leads to a reduction in inflammation and immune system activity.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and immune system activity in various preclinical and clinical studies. The compound has also been shown to improve disease symptoms in patients with autoimmune diseases such as rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments, including its potent inhibitory activity against JAK enzymes, its high selectivity, and its ability to penetrate cell membranes. However, the compound also has some limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several future directions for the study of CP-690,550. One potential direction is the development of more potent and selective JAK inhibitors based on the structure of CP-690,550. Another direction is the investigation of the compound's potential use in the treatment of other autoimmune diseases and cancers. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of CP-690,550.

Synthesis Methods

The synthesis of CP-690,550 involves the reaction of 5-bromo-2-chloropyrazine with 2-(methylthio)acetic acid to form 5-(methylthio)-2-(2-pyridyl)pyrazine. This compound is then reacted with 2-chloro-1,3-dimethylimidazolidine to form 2-(2-pyridyl)-5-(methylthio)pyrazine-3-carboxamide. The final step involves the reaction of 2-(2-pyridyl)-5-(methylthio)pyrazine-3-carboxamide with 4-chloro-α-bromoacetophenone to form CP-690,550.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 has also been studied for its potential use in the treatment of certain cancers, such as leukemia and lymphoma.

properties

IUPAC Name

2-[(4-chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3OS/c12-8-4-14-15(6-8)7-11-13-5-9(16-11)10-2-1-3-17-10/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYVVZOLQMKZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(O2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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